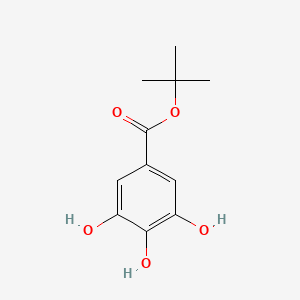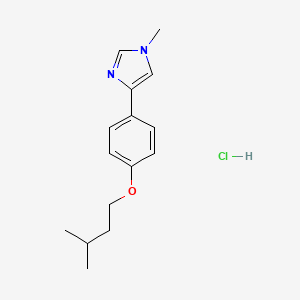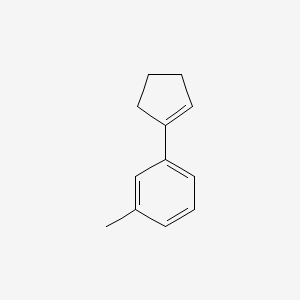
1-(Cyclopent-1-en-1-yl)-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopent-1-en-1-yl)-3-methylbenzene is an organic compound that features a cyclopentene ring attached to a benzene ring with a methyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Cyclopent-1-en-1-yl)-3-methylbenzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of cyclopentene with 3-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Cyclopent-1-en-1-yl)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the cyclopentene ring to a cyclopentane ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: HNO3 for nitration, H2SO4 for sulfonation, and Cl2 or Br2 for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclopentane derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.
Applications De Recherche Scientifique
1-(Cyclopent-1-en-1-yl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(Cyclopent-1-en-1-yl)-3-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. The specific pathways and targets depend on the biological context and the nature of the compound’s derivatives.
Comparaison Avec Des Composés Similaires
1-(Cyclopent-1-en-1-yl)benzene: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.
3-Methylcyclopentene: Does not have the benzene ring, resulting in different chemical properties and reactivity.
1-(Cyclopent-1-en-1-yl)-2-methylbenzene: The methyl group is positioned differently, affecting the compound’s electronic and steric properties.
Uniqueness: 1-(Cyclopent-1-en-1-yl)-3-methylbenzene is unique due to the combination of the cyclopentene ring and the methyl-substituted benzene ring. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
37511-86-7 |
|---|---|
Formule moléculaire |
C12H14 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
1-(cyclopenten-1-yl)-3-methylbenzene |
InChI |
InChI=1S/C12H14/c1-10-5-4-8-12(9-10)11-6-2-3-7-11/h4-6,8-9H,2-3,7H2,1H3 |
Clé InChI |
ROWPXDSIJBCEPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


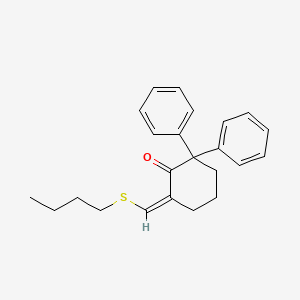
![2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenesulfamyl chloride](/img/structure/B14664256.png)
![4,4',4''-[Nitrilotris(methylene)]tris(2,6-dimethylphenol)](/img/structure/B14664263.png)
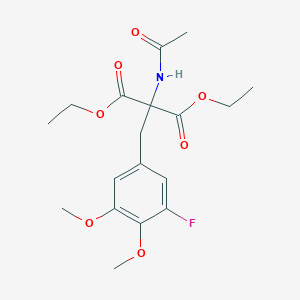
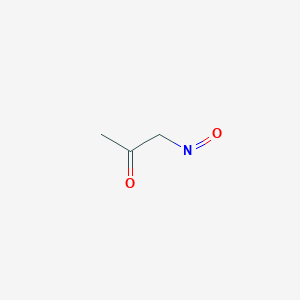

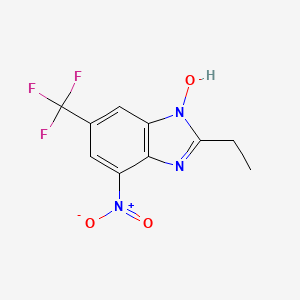


![2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14664298.png)
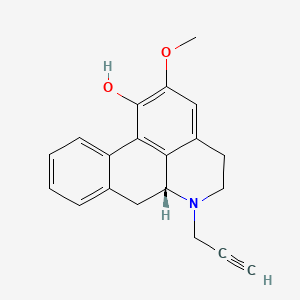
![Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]-](/img/structure/B14664311.png)
